molecular formula C24H20ClNO5 B1390394 Fmoc-3-chloro-L-tyrosine CAS No. 478183-58-3

Fmoc-3-chloro-L-tyrosine

Cat. No.: B1390394
CAS No.: 478183-58-3
M. Wt: 437.9 g/mol
InChI Key: KHDGYTHHDSEGNQ-NRFANRHFSA-N
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Mechanism of Action

Target of Action

Fmoc-3-chloro-L-tyrosine, also known as Fmoc-Tyr(3-Cl)-OH, is primarily used as a building block in peptide synthesis . It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis . The primary targets of this compound are the amine groups of amino acids, where it serves as a protecting group during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) process .

Pharmacokinetics

The properties of the fmoc group, such as its base-labile nature and its ability to be rapidly removed by a base, are critical for its function in peptide synthesis .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the final peptide .

Action Environment

The action of this compound is highly dependent on the environment in which it is used. In peptide synthesis, the pH, temperature, and solvent can all influence the efficiency of Fmoc protection and deprotection . For example, the Fmoc group is removed more rapidly in a basic environment .

Biochemical Analysis

Biochemical Properties

Fmoc-3-chloro-L-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is typically removed using a base such as pyridine, allowing the tyrosine derivative to participate in peptide bond formation . This compound interacts with various enzymes and proteins involved in peptide synthesis, including peptidyl transferases and proteases. The presence of the chlorine atom can influence the compound’s reactivity and interaction with other biomolecules, potentially altering the physical properties of the resulting peptides .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be incorporated into peptides that modulate cell signaling pathways, influencing cellular responses to external stimuli . Additionally, this compound may impact gene expression by altering the activity of transcription factors and other regulatory proteins. Its incorporation into peptides can also affect cellular metabolism by modifying enzyme activity and substrate availability .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during peptide synthesis . Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The chlorine atom at the third position of the tyrosine ring can influence the compound’s binding interactions with enzymes and other proteins, potentially affecting enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, degradation of this compound can lead to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can be incorporated into peptides without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in enzyme activity and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to peptide synthesis and protein modification. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate its incorporation into peptides . Additionally, this compound can influence metabolic flux and metabolite levels by modifying enzyme activity and substrate availability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The presence of the Fmoc group and the chlorine atom can influence the compound’s transport properties, potentially affecting its distribution within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, with potential impacts on cellular processes such as signaling, metabolism, and gene expression. The presence of the Fmoc group and the chlorine atom can also influence the compound’s subcellular distribution and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-chloro-L-tyrosine typically involves the protection of the amino group of 3-chloro-L-tyrosine with the Fmoc group. This can be achieved by reacting 3-chloro-L-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-3-chloro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Fmoc-tyrosine: Similar to Fmoc-3-chloro-L-tyrosine but without the chlorine substitution.

    Fmoc-3-iodo-L-tyrosine: Contains an iodine atom instead of chlorine.

    Fmoc-3-bromo-L-tyrosine: Contains a bromine atom instead of chlorine.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interactions in peptide synthesis. The chlorine substitution can also affect the compound’s hydrophobicity and electronic properties, making it distinct from other halogenated tyrosine derivatives .

Properties

IUPAC Name

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGYTHHDSEGNQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673989
Record name 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478183-58-3
Record name 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478183-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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